Cymal-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GNE 9278は、N-メチル-D-アスパラギン酸受容体の正の異方性モジュレーターです。これらの受容体は、学習、記憶、シナプス可塑性に関与するイオンチャネル型グルタミン酸受容体です。 これらの受容体の機能不全は、てんかん、発達遅延、虚血性脳卒中などのさまざまな神経学的状態に関与していることが示されています .

科学的研究の応用

GNE 9278 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the modulation of N-methyl-D-aspartate receptors. In biology, GNE 9278 is used to investigate the role of these receptors in various physiological and pathological processes. In medicine, GNE 9278 has potential therapeutic applications for neurological conditions, such as epilepsy and ischemic stroke, by enhancing the function of N-methyl-D-aspartate receptors . In industry, GNE 9278 can be used in the development of new drugs targeting N-methyl-D-aspartate receptors .

作用機序

GNE 9278は、N-メチル-D-アスパラギン酸受容体の膜貫通ドメインに結合することにより、その効果を発揮します。この結合は、飽和濃度のグルタミン酸とグリシンの存在下で、受容体電流を増加させます。GNE 9278は、GluN2A、GluN2B、GluN2C、およびGluN2Dサブユニットを含むN-メチル-D-アスパラギン酸受容体を増強します。 この化合物は、受容体の不活性化を遅らせ、グルタミン酸とグリシンの効力を高めます .

化学反応の分析

GNE 9278は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、GNE 9278の酸化は、スルホキシドまたはスルホンを形成する可能性がありますが、還元は、アミンまたはアルコールの形成をもたらす可能性があります .

科学研究への応用

GNE 9278は、化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。化学では、N-メチル-D-アスパラギン酸受容体のモジュレーションを研究するためのツール化合物として使用されます。生物学では、GNE 9278は、これらの受容体のさまざまな生理学的および病理学的過程における役割を調査するために使用されます。 医学では、GNE 9278は、N-メチル-D-アスパラギン酸受容体の機能を強化することにより、てんかんや虚血性脳卒中などの神経学的状態に対する潜在的な治療用途があります . 産業では、GNE 9278は、N-メチル-D-アスパラギン酸受容体を標的とする新薬の開発に使用できます .

類似化合物との比較

GNE 9278は、その高い選択性と効力のために、N-メチル-D-アスパラギン酸受容体の正の異方性モジュレーターの中でも独特です。 類似の化合物には、N-メチル-D-アスパラギン酸受容体を標的とするが、選択性プロファイルと効力が異なる可能性のある、GNE-0723やGNE-0831などの他の正の異方性モジュレーターが含まれます . GNE 9278のN-メチル-D-アスパラギン酸受容体の複数のサブユニットを増強する能力は、研究と潜在的な治療用途にとって貴重なツールとなります。

特性

IUPAC Name |

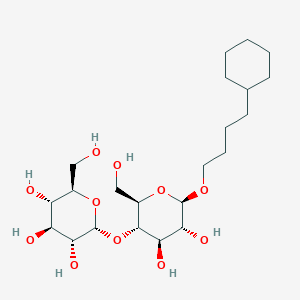

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQXDHDSXBSFV-WXFJLFHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470113 |

Source

|

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181135-57-9 |

Source

|

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of CYMAL-4 in membrane protein research, and how does its structure impact its function?

A1: this compound, or 4-cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent commonly used to solubilize and purify membrane proteins. [, ] It acts as a surfactant, effectively extracting membrane proteins from their native lipid environment while maintaining their structural and functional integrity. [] The structure of this compound features a hydrophilic maltoside head group that interacts with water molecules and a hydrophobic cyclohexyl-butyl tail that associates with the hydrophobic regions of membrane proteins. [, ] This amphiphilic nature allows this compound to form micelles around membrane proteins, effectively replacing the lipid bilayer and keeping them soluble in aqueous solutions.

Q2: How do researchers optimize the use of this compound for membrane protein studies?

A2: Researchers often need to optimize the concentration of this compound to achieve maximum enantioseparation during membrane protein analysis. [] For example, studies have shown that increasing the length of the hydrophobic tail in related CYMAL surfactants (like CYMAL-5 and CYMAL-6) shifts the optimal concentration for enantioresolution to lower values. [] This suggests that the balance between hydrophilic and hydrophobic interactions is crucial for efficient separation. Moreover, researchers have explored using mixtures of different CYMAL surfactants to broaden the optimal concentration range for enantioseparation. [] For instance, combining CYMAL-6 with CYMAL-1 or CYMAL-2 has proven effective in extending the concentration range for achieving maximum enantioresolution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)